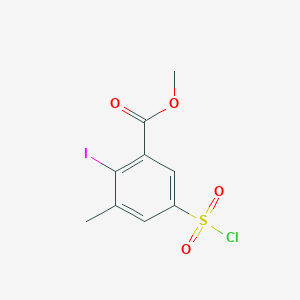

Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

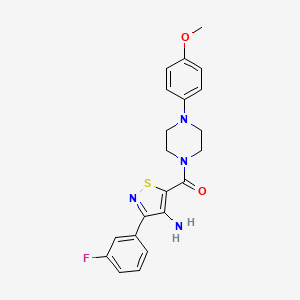

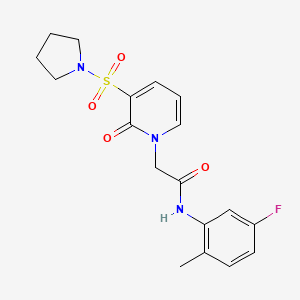

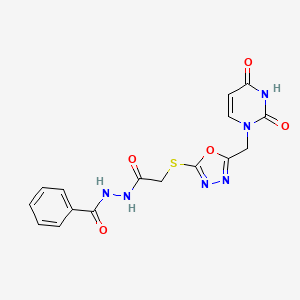

“Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate” is likely a complex organic compound. It contains a methyl benzoate moiety, which is a common component in various pharmaceuticals and is known for its pleasant smell . The chlorosulfonyl group is a strong electrophile and is often used in organic synthesis . The iodine atom could potentially make this compound useful in certain types of organic reactions, such as electrophilic aromatic substitution.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the chlorosulfonyl and iodo groups, and the formation of the methyl benzoate moiety. A potential method could involve the chlorosulfonation of a suitable precursor .Chemical Reactions Analysis

The chlorosulfonyl and iodo groups are both reactive and could participate in various chemical reactions. For instance, the chlorosulfonyl group is often involved in substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorosulfonyl group could make the compound a strong electrophile .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Methyl 5-(chlorosulfonyl)-2-iodo-3-methylbenzoate is involved in various synthesis and chemical reactions. For instance, it plays a role in the preparation of 5-fluoro-, 5-chloro-, 5-bromo-, 7-chloro-, and 7-bromo-3-methylbenzo[b]thiophen through cyclization processes, demonstrating its utility in the formation of halogenated organic compounds (Chapman, Clarke, & Sawhney, 1968).

Applications in Pharmaceutical Research

The compound's derivatives have been investigated for pharmacological applications. For example, its derivatives have been synthesized and evaluated for their potential medicinal properties, particularly in the context of benzo[b]thiophen derivatives (Chapman, Clarke, Gore, & Sharma, 1971).

Environmental and Toxicological Studies

The compound and its related derivatives have been studied for environmental and toxicological impacts. Research has been conducted to understand the formation and control of iodinated disinfection byproducts in cooking, where similar compounds play a role (Pan, Zhang, & Li, 2016).

Development of Synthesis Processes

Efforts have been made to develop efficient synthesis processes for related compounds, showcasing the compound's relevance in improving industrial and laboratory synthesis techniques. This includes processes like the synthesis of methyl 2-(chlorosulfonyl)benzoate (Yu, Dong, Xie, Liu, & Su, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 5-chlorosulfonyl-2-iodo-3-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO4S/c1-5-3-6(16(10,13)14)4-7(8(5)11)9(12)15-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEVDNPEUQBORD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C(=O)OC)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2406997.png)

![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)

![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)

![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)